molecular formula C8H13NO2 B1473314 Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1363381-51-4

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No. B1473314
CAS RN: 1363381-51-4
M. Wt: 155.19 g/mol
InChI Key: PPFNTLCZEGSHSC-UHFFFAOYSA-N
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Description

“Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical compound . It is also known as "3- (tert-butyl) 6-methyl 3-azabicyclo [3.1.1]heptane-3,6-dicarboxylate" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 191.66 or 155.19 depending on the form (hydrochloride or not). The predicted boiling point is 215.1±33.0 °C, and the predicted density is 1.117±0.06 g/cm3 . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate and related compounds have been explored in various synthetic chemical reactions. For instance, substituted methyl triazabicyclo and triazaspiro carboxylates have been studied for their reactions with iodinating agents, leading to the formation of iodinated azabicyclohexane carboxylates and azaspiroheptane carboxylates (Molchanov et al., 2003).

Asymmetric Synthesis

  • The compound has been utilized in asymmetric synthesis. An example is the synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, demonstrating the compound's potential in creating chiral structures (Waldmann & Braun, 1991).

Bicyclic β-Lactams Synthesis

  • It has been instrumental in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting its versatility in creating complex molecular architectures (Mollet, D’hooghe & Kimpe, 2012).

Analogues of γ-Aminobutyric Acid

  • The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues has been explored, showcasing the compound's potential in mimicking biologically significant structures (Petz & Wanner, 2013).

X-Ray Structural Analysis

  • X-ray structural analysis of novel azabicyclic systems containing aziridine rings, including derivatives of this compound, provides insights into their molecular conformations and potential applications (Mishniev et al., 1986).

Medicinal Chemistry Building Blocks

  • Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, derived from this compound, have been identified as important building blocks in medicinal chemistry research (Walker, Eklov & Bedore, 2012).

Safety and Hazards

“Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate” is associated with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-6(7)4-9-3-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFNTLCZEGSHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194394
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-51-4
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
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Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
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Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 6
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

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